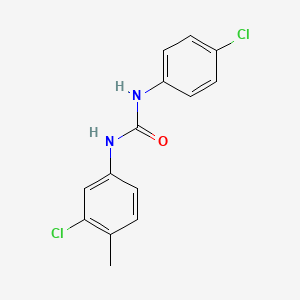

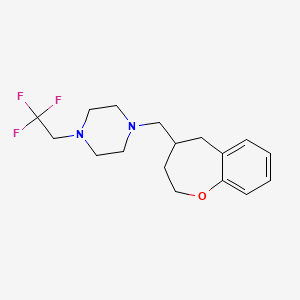

N-(4-氯苯基)-1,2-苯并异噻唑-3-胺 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves various chemical pathways, including cyclization reactions and interactions with organolithium compounds. For example, the cyclization of specific thiosemicarbazide in the presence of nickel nitrate led to the formation of a structurally related compound, showcasing the utility of cyclization in synthesizing complex structures (Repich et al., 2017). Another approach involves the reaction of saccharin with organolithium compounds to produce 3-substituted 1,2-benzisothiazole 1,1-dioxides, highlighting the versatility of saccharin derivatives in synthetic chemistry (Abramovitch et al., 1974).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been elucidated through various techniques, including X-ray crystallography. These analyses reveal intricate details about the molecular conformation, hydrogen bonding, and π-stacking interactions, which are crucial for understanding the compound's reactivity and stability. For instance, extensive intramolecular hydrogen bonding and π–π stacking interactions were observed in a closely related compound, contributing to its molecular stability (Rizzoli et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide derivatives involves interactions with various nucleophiles and the formation of complex structures through condensation reactions. These reactions are instrumental in creating a diverse array of biologically active compounds and elucidate the compound's versatile chemical properties. For example, the reaction with organolithium compounds leads to the synthesis of 3-substituted derivatives, demonstrating the compound's reactivity towards nucleophilic substitution (Abramovitch et al., 1974).

Physical Properties Analysis

While specific details on the physical properties of N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide are scarce, the physical properties of related compounds, such as solubility, melting points, and crystalline structure, can be inferred from their molecular structure analyses. These properties are influenced by the compound's molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, which have been detailed in structural analyses (Rizzoli et al., 2009).

Chemical Properties Analysis

The chemical properties of N-(4-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide and its derivatives are characterized by their reactivity towards various chemical groups, ability to undergo condensation reactions, and interactions with nucleophiles. These chemical behaviors are crucial for synthesizing a wide range of compounds with potential biological activities. The synthesis routes and reactions mentioned provide insight into the compound's chemical versatility and its utility in creating diverse chemical entities (Abramovitch et al., 1974).

科学研究应用

合成和表征

Nadaf 等人(2019 年)的研究重点是通过多步途径合成与 N-(4-氯苯基)-1,2-苯并异噻唑-3-胺 1,1-二氧化物相关的衍生物,随后使用各种光谱技术进行表征。这项工作为进一步探索该化合物的性质及其在材料科学和有机化学中的潜在应用奠定了基础 (Nadaf 等人,2019 年)。

高能材料

Yang 等人(2018 年)开发了具有 π 堆积的富氮多硝基苯,展示了一种创新的合成方法,该方法可能对制造高能量密度材料感兴趣。这项研究强调了富氮化合物在开发爆炸物和推进剂中的潜在应用,强调了富氮化合物的多功能性 (Yang 等人,2018 年)。

缓蚀

Kaya 等人(2016 年)对噻唑衍生物对铁腐蚀的抑制性能进行的研究表明,该化合物在保护金属免受腐蚀方面具有潜在应用。这项研究对于从事金属保存和保护的行业具有重要意义,展示了该化学物质作为缓蚀剂的潜力 (Kaya 等人,2016 年)。

催化

对金属辅助反应的研究揭示了苯并异噻唑衍生物的结构分析和反应性的见解。Fonseca(2009 年)对 3-苄基氨基-1,2-苯并异噻唑-1,1-二氧化物的工作研究了其在催化转移还原中的潜力,让人们对其在催化过程中的适用性有了初步了解 (Fonseca,2009 年)。

环境修复

Hussein(2018 年)介绍了基于环戊酮部分的环保型聚噻吩(酮胺)用于环境修复。这项研究说明了此类化合物在选择性提取金属离子中的用途,展示了其在解决环境污染和修复工作中的重要性 (Hussein,2018 年)。

属性

IUPAC Name |

N-(4-chlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)19(17,18)16-13/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZFWHJKVJQRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)

![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)

![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)

![1-(2-pyridinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5508802.png)

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5508826.png)

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)